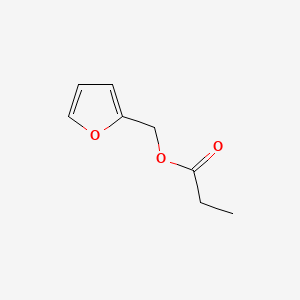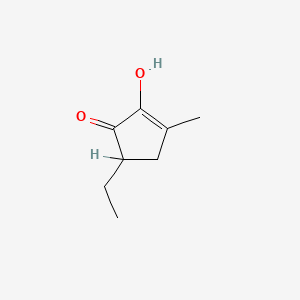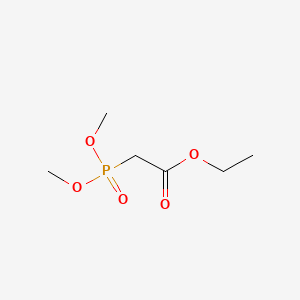
4-叔丁基苯乙酸酯
描述
4-tert-Butylphenyl acetate is an organic compound with the molecular formula C12H16O2. It is an ester derived from acetic acid and 4-tert-butylphenol. This compound is known for its pleasant floral odor and is often used in the fragrance industry. Its structure consists of a phenyl ring substituted with a tert-butyl group at the para position and an acetate group.
科学研究应用
4-tert-Butylphenyl acetate has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Widely used in the fragrance industry for its pleasant odor and stability.
作用机制
Target of Action
It is known that similar compounds interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other organic compounds, possibly through electrophilic aromatic substitution .
Biochemical Pathways
It is known that similar compounds can influence various biochemical pathways, leading to downstream effects .
Result of Action
The effects would depend on the compound’s interaction with its targets and the biochemical pathways it influences .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-tert-Butylphenyl acetate . These factors could include temperature, pH, and the presence of other compounds.
生化分析
Biochemical Properties
It is known to be involved in various biochemical reactions
Cellular Effects
Some structurally related compounds have been shown to inhibit cell growth
Molecular Mechanism
The molecular mechanism of action of 4-tert-Butylphenyl acetate is not well-defined. It is known that benzylic halides typically react via SN1 or SN2 pathways, which could provide some insight into the potential mechanisms of action of 4-tert-Butylphenyl acetate .
准备方法
Synthetic Routes and Reaction Conditions: 4-tert-Butylphenyl acetate can be synthesized through the esterification of 4-tert-butylphenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of 4-tert-butylphenyl acetate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The compound is then subjected to rigorous quality control measures to ensure its purity and consistency.
化学反应分析
Types of Reactions: 4-tert-Butylphenyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester bond can be hydrolyzed to yield 4-tert-butylphenol and acetic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with a mixture of nitric acid and sulfuric acid; sulfonation with sulfuric acid; halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Hydrolysis: 4-tert-Butylphenol and acetic acid.
Reduction: 4-tert-Butylphenyl alcohol.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
相似化合物的比较
4-tert-Butylphenol: The parent compound, lacking the acetate group.
4-tert-Butylphenyl alcohol: The reduced form of 4-tert-butylphenyl acetate.
4-tert-Butylbenzoic acid: A carboxylic acid derivative with similar structural features.
Uniqueness: 4-tert-Butylphenyl acetate is unique due to its ester functional group, which imparts distinct chemical reactivity and physical properties. Its pleasant odor and stability make it particularly valuable in the fragrance industry, distinguishing it from other similar compounds.
属性
IUPAC Name |
(4-tert-butylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(13)14-11-7-5-10(6-8-11)12(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSALNWWFUMHOAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883941 | |
| Record name | Phenol, 4-(1,1-dimethylethyl)-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3056-64-2 | |
| Record name | Phenol, 4-(1,1-dimethylethyl)-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3056-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-(1,1-dimethylethyl)-, 1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003056642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3056-64-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6839 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-(1,1-dimethylethyl)-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4-(1,1-dimethylethyl)-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-tert-butylphenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.354 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-tert-Butylphenol acetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JGF8N2D4JB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary photochemical reactions involving 4-tert-butylphenyl acetate?
A1: Research using femtosecond pump-probe spectroscopy has revealed that 4-tert-butylphenyl acetate undergoes a photo-Fries rearrangement upon UV light exposure []. This process involves a rapid homolytic cleavage of the carbonyl-oxygen bond within 2 picoseconds, followed by geminate recombination of the resulting radical pair. This recombination leads to the formation of a substituted cyclohexadienone intermediate over a period of 13 picoseconds [].
Q2: Can 4-tert-butylphenyl acetate be used as a monomer for polymerization?
A2: Yes, 4-tert-butylphenyl acetate shows promise as a monomer in the synthesis of polyarylates []. Model studies have demonstrated its successful transesterification with dimethyl terephthalate, catalyzed by dibutyltin oxide, to yield the corresponding di-tert-butylphenyl terephthalate []. This suggests its potential applicability in melt polycondensation reactions with bisphenol A to produce polyarylates.
Q3: Are there model reactions that mimic the polymerization behavior of 4-tert-butylphenyl acetate?
A3: Yes, researchers have investigated model reactions to understand the polymerization behavior of 4-tert-butylphenyl acetate []. One such model involves reacting it with 4-tert-butylphenol in the presence of dibutyltin oxide as a catalyst. This reaction effectively simulates the transesterification process and provides insights into the reactivity of 4-tert-butylphenyl acetate in polymerization reactions [].
Q4: Beyond polymerization, are there other applications where derivatives of 4-tert-butylphenyl acetate are relevant?
A4: Derivatives of 4-tert-butylphenyl acetate, specifically those incorporating a benzil and isopropyl group (like S-5447), are being investigated for their acaricidal activity, particularly against Tetranychus urticae (two-spotted spider mite) []. This highlights the potential for exploring structural modifications of 4-tert-butylphenyl acetate to target specific biological applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![5H-Indeno[1,2-b]pyridine](/img/structure/B1584491.png)
